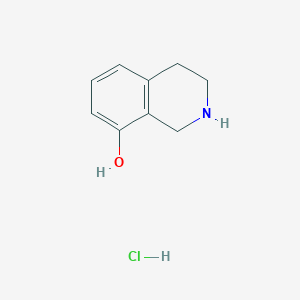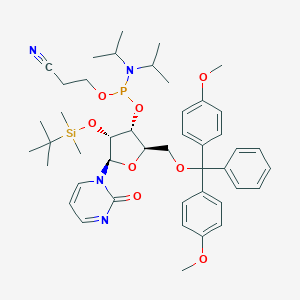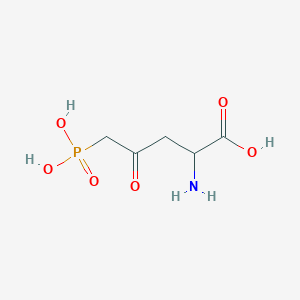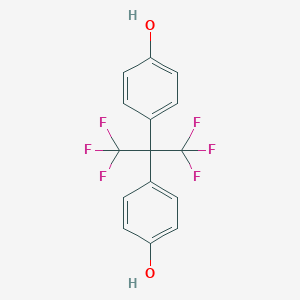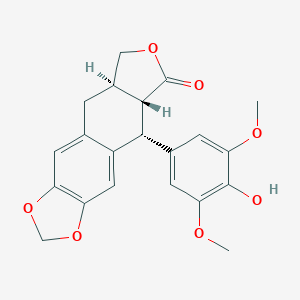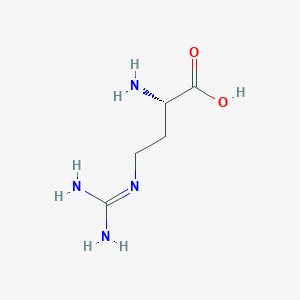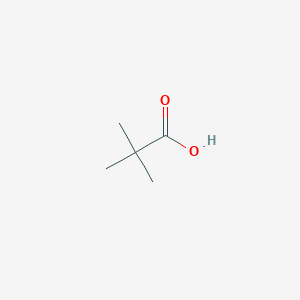
4-溴-3-羟基苯甲酸甲酯
概述
描述
“Methyl 4-bromo-3-hydroxybenzoate” is a reactant used in the preparation of selective inhibitors . It has a molecular weight of 231.05 .
Synthesis Analysis
The synthesis of “Methyl 4-bromo-3-hydroxybenzoate” typically involves an unsymmetrical Ullman reaction between methyl 5-bromovanillate (II) and methyl 3-bromo-4-hydroxybenzoate (III), yielding all the three possible dicarbomethoxy-dibenzo-p-dioxins .Molecular Structure Analysis
The IUPAC name for this compound is “methyl 4-bromo-3-hydroxybenzoate”. Its InChI code is “1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3” and the InChI key is "VYOFPLOREOHCDP-UHFFFAOYSA-N" .Chemical Reactions Analysis
In the unsymmetrical Ullman reaction, “Methyl 4-bromo-3-hydroxybenzoate” reacts with methyl 5-bromovanillate to yield all the three possible dicarbomethoxy-dibenzo-p-dioxins .Physical And Chemical Properties Analysis
“Methyl 4-bromo-3-hydroxybenzoate” has a density of 1.6±0.1 g/cm³, a boiling point of 318.0±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 47.6±0.3 cm³ and a polar surface area of 47 Ų .科学研究应用
Synthesis of Selective Inhibitors
Methyl 4-bromo-3-hydroxybenzoate: is utilized in the synthesis of selective inhibitors, which are compounds that can selectively inhibit certain biological pathways or enzymes. This application is crucial in the development of targeted therapies for diseases where specific inhibition of biomolecules is required .
Material Science Applications
In material science, this compound is used to engineer novel materials with tailored properties. Its distinct characteristics are harnessed to create materials with improved mechanical strength, thermal stability, or optical performance. This can lead to advancements in the development of new materials for various industrial applications .
Organic Synthesis
The compound serves as a valuable reagent in organic synthesis. Its reactivity and selectivity make it a useful tool for chemists to create complex molecules. This application is significant in the field of organic chemistry, where precise reactions are needed to develop new chemical entities .
Pharmaceutical Research
In pharmaceutical research, Methyl 4-bromo-3-hydroxybenzoate is used to develop new drug candidates. Its molecular structure can be incorporated into larger, more complex drug molecules, potentially leading to the discovery of new medications .
Chemical Education
This compound is also used in chemical education as a teaching tool to demonstrate various chemical reactions and synthesis techniques. It provides a practical example for students to understand the concepts of esterification and aromatic substitution reactions .
Analytical Chemistry
In analytical chemistry, Methyl 4-bromo-3-hydroxybenzoate can be used as a standard or reference compound in chromatographic analysis. It helps in the identification and quantification of similar compounds in complex mixtures .
Environmental Studies
Researchers may use this compound in environmental studies to understand the behavior of brominated organic compounds in natural settings. It can serve as a model compound to study degradation processes and environmental impact .
Catalyst Development
Finally, Methyl 4-bromo-3-hydroxybenzoate can be used in the development of catalysts. Its structure can be modified to create catalysts that facilitate specific chemical reactions, which is important in industrial processes to increase efficiency and selectivity .
安全和危害
“Methyl 4-bromo-3-hydroxybenzoate” is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
属性
IUPAC Name |
methyl 4-bromo-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOFPLOREOHCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423741 | |
| Record name | methyl 4-bromo-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-hydroxybenzoate | |
CAS RN |
106291-80-9 | |
| Record name | methyl 4-bromo-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-Bromo-3-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the methoxycarbonyl group relative to the benzene ring in Methyl 4-bromo-3-hydroxybenzoate?
A1: The methoxycarbonyl group in Methyl 4-bromo-3-hydroxybenzoate is twisted at a dihedral angle of 8.06° with respect to the benzene ring []. This slight deviation from planarity could influence the molecule's overall shape and potential interactions with other molecules.
Q2: How are the molecules of Methyl 4-bromo-3-hydroxybenzoate organized within the crystal lattice?
A2: In the crystal structure, individual molecules of Methyl 4-bromo-3-hydroxybenzoate are linked together by O—H⋯O hydrogen bonds. These interactions form helical chains that extend along the b axis of the crystal lattice [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


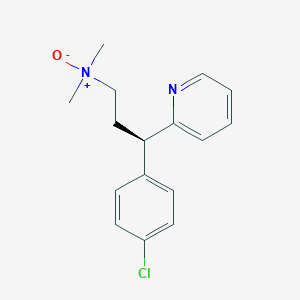
![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)
